1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
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Description
1,3-dimethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Techniques : Microwave-assisted synthesis techniques have been applied to pyrazolopyridines, demonstrating efficient routes to novel compounds with potential biological activities, including antioxidant, antitumor, and antimicrobial properties (El‐Borai et al., 2013).
- Reactivity and Mechanism Studies : The reactivity of pyrazole derivatives under various conditions has been explored, revealing mechanisms such as ANRORC rearrangement, which could inform the synthesis of novel compounds with specific functional groups (Ledenyova et al., 2018).
Biological Activities and Applications
- Anticancer Properties : Certain pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities, showing significant potential against liver and breast cell lines (Rahmouni et al., 2016).
- Nematocidal Activity : Novel pyrazole carboxamide derivatives have been shown to exhibit notable nematocidal activities against M. incognita, highlighting their potential as agrochemicals (Zhao et al., 2017).
Material Science and Supramolecular Chemistry
- Liquid Crystals and Luminescent Materials : The self-assembly of certain pyrazole derivatives into supramolecular liquid crystals has been reported, with implications for the development of luminescent materials (Moyano et al., 2013).
properties
IUPAC Name |
1,3-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-8-11(7-19(2)18-8)12(20)17-9-3-5-10(6-4-9)21-13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNYBFLEDEACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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